2-(1H-imidazol-2-yl)benzoic acid
Overview
Description
2-(1H-imidazol-2-yl)benzoic acid is a compound that features an imidazole ring, a common heterocycle with nitrogen atoms, attached to a benzoic acid moiety. This structure is significant in medicinal chemistry due to the imidazole ring's resemblance to the histidine side chain in enzymes and proteins, which allows for various biological interactions. The benzoic acid part of the molecule can engage in hydrogen bonding and other non-covalent interactions, making it a versatile building block for more complex structures [
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .
- The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Electrocatalytic CO2 Reduction
- Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
- The emission behavior of both 1 and 22 revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm) .
- Fairly weak quantum yields for 1 and 22: ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways .
- Additionally, for 1 and 22, electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO2 .
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Antihypertensive Potential
- A compound named 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid was synthesized and evaluated for its antihypertensive potential in rats .
- The results of the anti-hypertensive activity were promising, indicating the potential of imidazole derivatives in the treatment of hypertension .
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Chemical Synthesis
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Antitumor Activities
- Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
- These compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 using Fluorouracil as a reference drug .
- The results showed promising antitumor activities, indicating the potential of imidazole derivatives in the treatment of cancer .
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Design and Development of Anticancer Molecules
- In a study, it was indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- This suggests that imidazole containing compounds could play a significant role in the development of new anticancer drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMPHNPKCZCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587976 | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)benzoic acid | |
CAS RN |
67792-82-9 | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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